molecular formula C11H12BrFO B1324702 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one CAS No. 898766-27-3

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1324702
M. Wt: 259.11 g/mol
InChI Key: DIKWOOMIVJWJTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves reactions between halogenated acetophenones and other aromatic or heteroaromatic compounds. For example, an organic nonlinear optical material was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . This method could potentially be adapted for the synthesis of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure and vibrational frequencies of a compound with a bromophenyl and a fluorophenyl group were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction data . These techniques could be applied to analyze the molecular structure of "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one".

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds can be influenced by the presence of these halogens, which can participate in various chemical reactions. For example, halogen bonding, as observed in the crystal packing analysis of a related compound, can significantly affect the solid-state structure and reactivity . The presence of a bromo and a fluoro group in "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" may also lead to unique reactivity patterns that could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are often characterized by their vibrational spectra, molecular electrostatic potential, and thermodynamic properties. For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were outlined theoretically, and the geometric parameters were compared with experimental data . Similar analyses could be conducted for "1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one" to understand its properties.

Scientific Research Applications

Synthesis and Photophysical Properties

Halogen-substituted derivatives, like the one mentioned, play a crucial role in tuning the photophysical properties of organic compounds. Research indicates that halogenation, such as bromination and fluorination, can significantly influence the electronic absorption maxima and fluorescence emission of compounds. This effect is particularly notable in push-pull benzothiazole fluorophores, where halogen substitutions lead to blue-shifted electronic absorption and fluorescence emission maxima. Such modifications can accelerate intersystem crossing by the heavy atom effect, thereby adjusting fluorescence quantum yields. This principle is applicable in designing fluorescent materials with tunable properties for various applications, including sensors and organic light-emitting diodes (OLEDs) (Misawa et al., 2019).

Role in Synthesis of Biologically Active Compounds

Compounds with bromo- and fluoro-phenyl groups are integral intermediates in synthesizing biologically active molecules. For instance, the synthesis of specific imidazo[4,5-c]pyridin-2-ones, which are important intermediates for creating a wide range of biologically active compounds, involves complex synthetic routes starting from halogenated anilines. Such pathways demonstrate the utility of halogenated compounds in pharmaceutical research, where they serve as key building blocks for developing new drugs (Wang et al., 2016).

Development of Fluorescence Sensors

Halogenated compounds are also pivotal in developing fluorescence sensors for various applications, including detecting ions, molecules, and changes in the environment. The strategic introduction of halogens can modify the electronic properties of the sensor materials, thus altering their sensitivity and selectivity towards specific analytes. This area of research holds potential for environmental monitoring, medical diagnostics, and biochemical research, offering a pathway to tailor sensor characteristics through chemical modification (Krake et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored .

Future Directions

The future directions for the study and use of this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKWOOMIVJWJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642472
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one

CAS RN

898766-27-3
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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